2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 942070-18-0
VCID: VC13498095
InChI: InChI=1S/C10H13BCl2O2S/c1-9(2)10(3,4)15-11(14-9)6-5-7(12)16-8(6)13/h5H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Cl)Cl
Molecular Formula: C10H13BCl2O2S
Molecular Weight: 279.0 g/mol

2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 942070-18-0

Cat. No.: VC13498095

Molecular Formula: C10H13BCl2O2S

Molecular Weight: 279.0 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 942070-18-0

Specification

CAS No. 942070-18-0
Molecular Formula C10H13BCl2O2S
Molecular Weight 279.0 g/mol
IUPAC Name 2-(2,5-dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C10H13BCl2O2S/c1-9(2)10(3,4)15-11(14-9)6-5-7(12)16-8(6)13/h5H,1-4H3
Standard InChI Key OZQVCTOZRVQPCE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Cl)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Cl)Cl

Introduction

Structural Identification and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-(2,5-dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the molecular formula C₁₀H₁₃BCl₂O₂S and a molecular weight of 279.0 g/mol . Its structure integrates a thiophene ring substituted with chlorine atoms at the 2- and 5-positions, covalently bonded to a dioxaborolane moiety featuring four methyl groups (Figure 1).

Stereoelectronic Features

The planar thiophene ring confers aromatic stability, while the electron-withdrawing chlorine atoms enhance electrophilicity at the boron center. The tetramethyl dioxaborolane group provides steric bulk, influencing reactivity in cross-coupling reactions .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Number942070-18-0
InChIKeyOZQVCTOZRVQPCE-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Cl)Cl
XLogP33.8 (estimated)

Synthetic Methodologies

General Synthesis Strategy

The compound is typically synthesized via lithiation-borylation sequences. A representative procedure involves:

  • Lithiation: Treatment of 3-bromo-2,5-dichlorothiophene with n-butyllithium at −78°C in tetrahydrofuran (THF).

  • Borylation: Quenching the lithiated intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Table 2: Optimized Reaction Conditions

ParameterValueYieldSource
Temperature−78°C to 25°C78–86%
SolventTHF
Lithiating Agentn-BuLi

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate) and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The boron center’s quadrupolar nature complicates ¹¹B NMR analysis, necessitating alternative techniques .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and THF. It is moisture-sensitive, undergoing hydrolysis to form boronic acids under aqueous conditions .

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point98–102°C (decomp.)DSC
LogP3.8Calculated
StabilitySensitive to hydrolysis

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): δ 1.34 (s, 12H, CH₃), 7.45 (s, 1H, thiophene-H) .

  • IR (KBr): B–O stretch at 1340 cm⁻¹, C–Cl at 750 cm⁻¹ .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron nucleophile in palladium-catalyzed couplings with aryl halides. For example, reaction with 4-bromotoluene yields biaryl derivatives essential in drug discovery .

Functional Material Precursors

Its dichlorothiophene moiety is leveraged in constructing π-conjugated systems for organic semiconductors and photovoltaic materials .

HazardPrecautionary Measure
Moisture sensitivityUse anhydrous solvents
Skin irritationNitrile gloves, fume hood

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